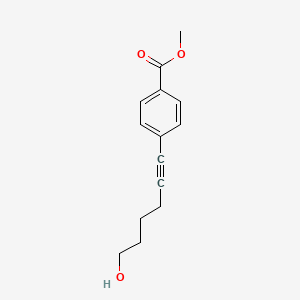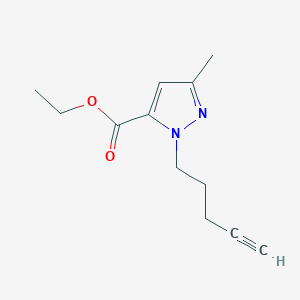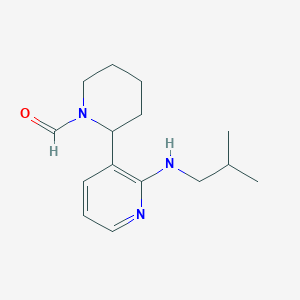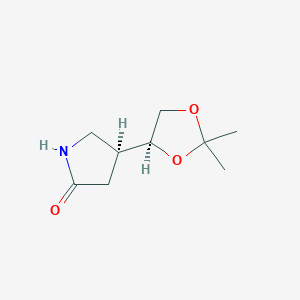
Potassium 4-formylfuran-2-trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-formylfuran-2-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a furan ring with a formyl substituent. It is commonly used in various chemical reactions, particularly in cross-coupling reactions, due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-formylfuran-2-yl)borate can be synthesized through several methods. One common approach involves the reaction of 4-formylfuran-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(4-formylfuran-2-yl)borate may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(4-formylfuran-2-yl)borate undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .
Applications De Recherche Scientifique
Potassium trifluoro(4-formylfuran-2-yl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro(4-formylfuran-2-yl)borate in cross-coupling reactions involves the transmetalation process, where the trifluoroborate group transfers from the boron atom to the palladium catalyst. This step is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved in other reactions depend on the specific context and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(4-formylphenyl)borate
- Potassium trifluoro(4-fluorophenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
Uniqueness
Potassium trifluoro(4-formylfuran-2-yl)borate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its phenyl counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the furan ring’s reactivity and stability are advantageous .
Propriétés
Formule moléculaire |
C5H3BF3KO2 |
|---|---|
Poids moléculaire |
201.98 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-formylfuran-2-yl)boranuide |
InChI |
InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-1-4(2-10)3-11-5;/h1-3H;/q-1;+1 |
Clé InChI |
AJJKNXQHUNYGSK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CO1)C=O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)





![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)






![3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid](/img/structure/B11817150.png)
